- Direct carboxylation of simple arenes with CO2 through a rhodium-catalyzed C-H bond activation, Chemical Communications (Cambridge, 2014, 50(92), 14360-14363
Cas no 90649-78-8 (4-Chloro-3,5-dimethylbenzoic acid)
4-Chloro-3,5-dimethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3,5-dimethylbenzoic acid
- 4-Chloro-3,5-dimethylbenzoic acid (ACI)
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- MDL: MFCD11111063
- Inchi: 1S/C9H9ClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
- InChI Key: ZHHGJCFPDAJYTF-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)C(Cl)=C(C)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
4-Chloro-3,5-dimethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037668-250mg |
4-Chloro-3,5-dimethylbenzoic acid |
90649-78-8 | 95% | 250mg |
£92.00 | 2022-03-01 | |
| Fluorochem | 037668-1g |
4-Chloro-3,5-dimethylbenzoic acid |
90649-78-8 | 95% | 1g |
£184.00 | 2022-03-01 | |
| Fluorochem | 037668-5g |
4-Chloro-3,5-dimethylbenzoic acid |
90649-78-8 | 95% | 5g |
£531.00 | 2022-03-01 | |
| Fluorochem | 037668-25g |
4-Chloro-3,5-dimethylbenzoic acid |
90649-78-8 | 95% | 25g |
£1173.00 | 2022-03-01 | |
| TRC | C598033-2.5g |
4-Chloro-3,5-dimethylbenzoic acid |
90649-78-8 | 2.5g |
45.00 | 2021-08-15 | ||
| TRC | C598033-5g |
4-Chloro-3,5-dimethylbenzoic acid |
90649-78-8 | 5g |
60.00 | 2021-08-15 | ||
| TRC | C598033-25g |
4-Chloro-3,5-dimethylbenzoic acid |
90649-78-8 | 25g |
75.00 | 2021-08-15 | ||
| Matrix Scientific | 205095-5g |
4-Chloro-3,5-dimethylbenzoic acid |
90649-78-8 | 5g |
$887.00 | 2023-09-10 | ||
| Matrix Scientific | 205095-25g |
4-Chloro-3,5-dimethylbenzoic acid |
90649-78-8 | 25g |
$2246.00 | 2023-09-10 | ||
| TRC | C598033-250mg |
4-Chloro-3,5-dimethylbenzoic Acid |
90649-78-8 | 250mg |
$190.00 | 2023-05-18 |
4-Chloro-3,5-dimethylbenzoic acid Production Method
Production Method 1
1.2 6 h, 145 °C
4-Chloro-3,5-dimethylbenzoic acid Raw materials
4-Chloro-3,5-dimethylbenzoic acid Preparation Products
4-Chloro-3,5-dimethylbenzoic acid Suppliers
4-Chloro-3,5-dimethylbenzoic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 4-Chloro-3,5-dimethylbenzoic acid
Introduction to 4-Chloro-3,5-dimethylbenzoic acid (CAS No. 90649-78-8)
4-Chloro-3,5-dimethylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 90649-78-8, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its chlorinated aromatic ring system with two methyl substituents at the 3rd and 5th positions, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, consisting of a benzoic acid core modified by chloro and methyl groups, imparts both reactivity and stability, making it suitable for various applications in drug development and specialty chemical synthesis.
The utility of 4-Chloro-3,5-dimethylbenzoic acid stems from its versatile reactivity, which allows for further functionalization through various chemical transformations. In pharmaceutical research, this compound serves as a crucial building block for constructing more complex molecules. Its chloro substituent can participate in nucleophilic aromatic substitution reactions, while the methyl groups provide steric and electronic effects that influence the overall reactivity of the molecule. These features make it an attractive candidate for designing novel therapeutic agents targeting a range of biological pathways.
Recent advancements in medicinal chemistry have highlighted the importance of halogenated aromatic compounds in drug discovery. 4-Chloro-3,5-dimethylbenzoic acid has been explored in the synthesis of small-molecule inhibitors that modulate enzyme activity and cellular processes. For instance, studies have demonstrated its role in developing compounds that interact with specific protein targets involved in inflammatory responses and metabolic disorders. The ability to modify its structure further allows researchers to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability, which are critical factors in drug development.
In materials science, 4-Chloro-3,5-dimethylbenzoic acid has found applications in the synthesis of advanced polymers and coatings. Its aromatic structure contributes to the thermal stability and mechanical strength of polymer matrices, making it useful in high-performance materials used in aerospace and automotive industries. Additionally, the presence of chlorine atoms enhances the compound's compatibility with other functional groups, enabling the creation of hybrid materials with tailored properties.
The synthesis of 4-Chloro-3,5-dimethylbenzoic acid typically involves multi-step organic reactions starting from commercially available precursors such as toluene or xylene derivatives. Common synthetic routes include chlorination followed by methylation at specific positions on the aromatic ring. The choice of reaction conditions—such as catalysts, solvents, and temperature—plays a critical role in determining the yield and purity of the final product. Advanced synthetic methodologies, including flow chemistry and microwave-assisted reactions, have been employed to improve efficiency and scalability.
From an industrial perspective, the production of 4-Chloro-3,5-dimethylbenzoic acid on an industrial scale requires careful optimization to ensure cost-effectiveness and environmental sustainability. Process chemists focus on minimizing waste generation and maximizing throughput while adhering to stringent quality control measures. The compound's handling also necessitates adherence to good manufacturing practices (GMP) to ensure consistency across batches.
The pharmacological potential of 4-Chloro-3,5-dimethylbenzoic acid has been further investigated through computational modeling and high-throughput screening (HTS) approaches. These techniques allow researchers to rapidly assess its interaction with biological targets and identify promising lead compounds for further development. Preliminary studies have suggested that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, which could be beneficial in treating chronic diseases associated with oxidative stress.
Moreover, the environmental impact of synthesizing and utilizing 4-Chloro-3,5-dimethylbenzoic acid is an important consideration. Efforts are being made to develop greener synthetic routes that reduce reliance on hazardous reagents and minimize energy consumption. Biocatalytic methods using enzymes as catalysts have emerged as a promising alternative to traditional chemical synthesis, offering higher selectivity and reduced environmental footprint.
In conclusion,4-Chloro-3,5-dimethylbenzoic acid (CAS No. 90649-78-8) is a multifaceted compound with significant applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable tool for researchers developing new drugs and advanced materials. As scientific understanding continues to evolve,4-Chloro-3,5-dimethylbenzoic acid will likely remain at the forefront of innovation due to its versatility and potential for further exploration.
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